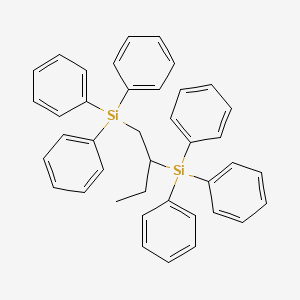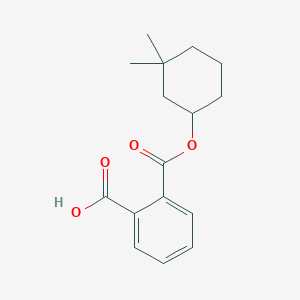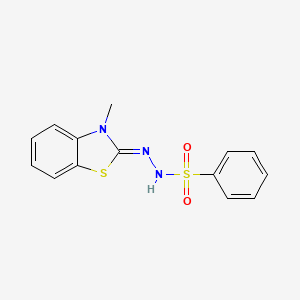
(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzothiazole ring, a hydrazide group, and a benzenesulfonic acid moiety. This compound is often used as a reagent in analytical chemistry and has significant importance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Amines, thiols; reaction temperature around 25-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives.
Substitution: Substituted hydrazides.
Aplicaciones Científicas De Investigación
Chemistry: In analytical chemistry, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is used as a chromogenic reagent for the determination of various analytes such as cholesterol and benzodiazepines. It is also employed in the synthesis of benzothiazolium azo dyes .
Biology: The compound is used in biochemical assays to measure enzyme activity, particularly in the detection of laccase activity. It serves as an electrophilic coupling reagent in spectrophotometric assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development and as a potential lead compound for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also utilized in the manufacturing of various chemical intermediates .
Mecanismo De Acción
The mechanism of action of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophilic reagent, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or proteins, thereby modulating various biochemical pathways .
Comparación Con Compuestos Similares
- 2(3H)-Benzothiazolone, 3-methyl-, hydrazone
- 2(3H)-Benzothiazolethione, 3-methyl-
Comparison: Compared to similar compounds, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid moiety, which enhances its solubility and reactivity. This structural feature makes it more versatile in various applications, particularly in analytical chemistry and biochemical assays .
Propiedades
Fórmula molecular |
C14H13N3O2S2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-17-12-9-5-6-10-13(12)20-14(17)15-16-21(18,19)11-7-3-2-4-8-11/h2-10,16H,1H3/b15-14- |
Clave InChI |
DVGVVXXVFDUHCV-PFONDFGASA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2S/C1=N\NS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NNS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


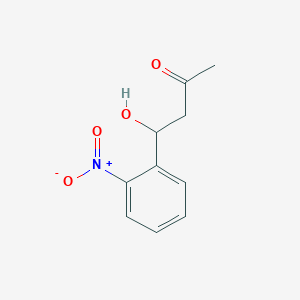
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
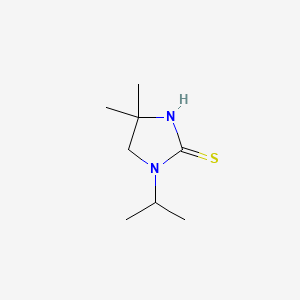

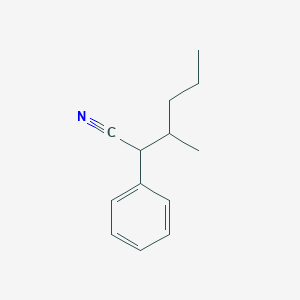
![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)
![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
